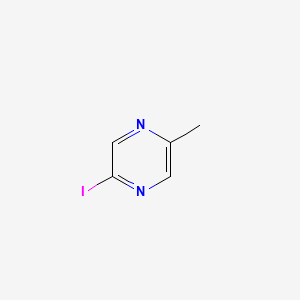
Potassium (4-methyl-1-naphthalene)trifluoroborate
Vue d'ensemble
Description
Potassium (4-methyl-1-naphthalene)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C11H9BF3K and a molecular weight of 248.10 .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis
The molecular formula of Potassium (4-methyl-1-naphthalene)trifluoroborate is C11H9BF3K . The molecular weight is 248.1 g/mol.Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (4-methyl-1-naphthalene)trifluoroborate is soluble in water . It should be stored in cool dry conditions in well-sealed containers .Applications De Recherche Scientifique
Proteomics Research
Potassium (4-methyl-1-naphthalene)trifluoroborate is utilized in proteomics research as a specialty product. It aids in the study of proteomes, which are the entire set of proteins produced or modified by an organism . This compound is particularly useful in the identification and quantification of proteins, understanding their functions, and determining their interaction networks within cells.
Cross-Coupling Reactions
This compound serves as a versatile reagent in Suzuki–Miyaura-type cross-coupling reactions . It offers several advantages over traditional organoboron reagents due to its moisture and air stability, and its compatibility with strong oxidative conditions . It’s used to form C–C bonds in the synthesis of complex organic molecules, which is fundamental in the development of pharmaceuticals and agrochemicals.
Epoxidation of Alkenes
In organic synthesis, Potassium (4-methyl-1-naphthalene)trifluoroborate is applied in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates. This process is crucial for the production of epoxides, which are valuable intermediates in the synthesis of various organic compounds .
Arylation Agent
As a derivative of arylboronic acid, this compound is an efficient arylation reagent . It’s widely used in the scientific research and development of fine chemicals, including those in the fields of medicine, pesticides, liquid crystals, and OLED optoelectronic materials .
Organic Synthesis
Potassium (4-methyl-1-naphthalene)trifluoroborate is a key reagent in organic synthesis , particularly in the construction of complex molecular architectures. Its stability and reactivity make it suitable for various synthetic transformations that are pivotal in creating new molecules for research and industrial applications .
Material Science
In material science, this compound contributes to the development of new materials with potential applications in electronics and photonics. Its role in the synthesis of organic compounds that exhibit desirable electronic properties is significant for advancing technologies in these areas .
Mécanisme D'action
Target of Action
Potassium (4-methyl-1-naphthalene)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the boronic acids, boronate esters, and organoboranes used in Suzuki–Miyaura-type reactions .
Mode of Action
Potassium (4-methyl-1-naphthalene)trifluoroborate interacts with its targets by offering several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . This compound can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The biochemical pathways affected by Potassium (4-methyl-1-naphthalene)trifluoroborate primarily involve C–C bond forming reactions . The compound’s interaction with its targets leads to changes in these pathways, resulting in more efficient reactions due to its stability and compatibility with oxidative conditions .
Result of Action
The molecular and cellular effects of Potassium (4-methyl-1-naphthalene)trifluoroborate’s action are primarily seen in its role as a reagent in organic synthesis . Its stability and compatibility with oxidative conditions make it a valuable tool in various chemical reactions .
Action Environment
The action, efficacy, and stability of Potassium (4-methyl-1-naphthalene)trifluoroborate are influenced by environmental factors such as moisture and air . The compound is moisture- and air-stable, which means it can maintain its efficacy and stability in a variety of environmental conditions .
Safety and Hazards
Potassium (4-methyl-1-naphthalene)trifluoroborate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
Propriétés
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635794 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methyl-1-naphthalene)trifluoroborate | |
CAS RN |
850623-55-1 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)


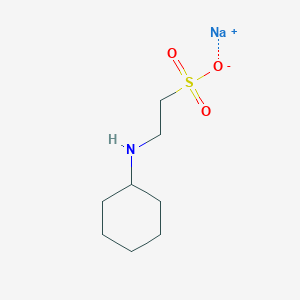
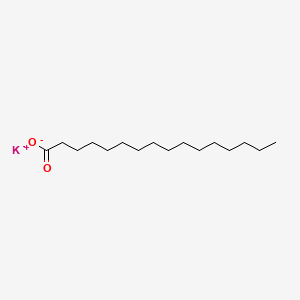
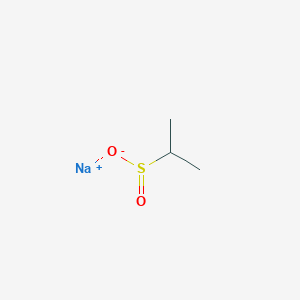

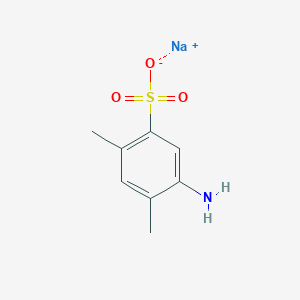

![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)
